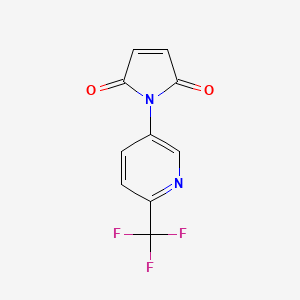
1-(6-(trifluorométhyl)pyridin-3-yl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrrole-2,5-dione moiety
Applications De Recherche Scientifique
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with various biological molecules and pathways.
Méthodes De Préparation
The synthesis of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl substituent. This can be achieved through various methods, including the cyclization of appropriate precursors under specific conditions.
Introduction of the Pyrrole-2,5-dione Moiety: The pyrrole-2,5-dione moiety is introduced through a reaction involving the pyridine derivative. This step often requires the use of strong bases or acids to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The pyrrole-2,5-dione moiety can form hydrogen bonds and other interactions with amino acid residues, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(6-(Trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: This compound also features a trifluoromethyl group on a pyridine ring but lacks the pyrrole-2,5-dione moiety, resulting in different chemical and biological properties.
Fluorinated Pyridines: These compounds share the trifluoromethyl-substituted pyridine ring but differ in the additional functional groups attached, leading to variations in reactivity and applications.
The uniqueness of 1-(6-(trifluoromethyl)pyridin-3-yl)-1H-pyrrole-2,5-dione lies in its combination of the trifluoromethyl group and the pyrrole-2,5-dione moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-3-yl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)7-2-1-6(5-14-7)15-8(16)3-4-9(15)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCNDLJAQBINDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N2C(=O)C=CC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2564543.png)
![2-Chloro-6-ethyl-N-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]pyridine-4-carboxamide](/img/structure/B2564544.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2564545.png)
![Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2564546.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B2564551.png)
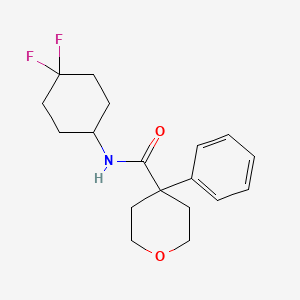
![4-[benzyl(methyl)amino]-N-(4-fluoro-2-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2564553.png)

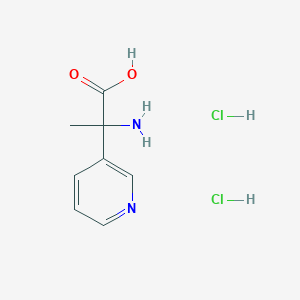
![(1R,3R)-2,2-Dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid](/img/structure/B2564557.png)
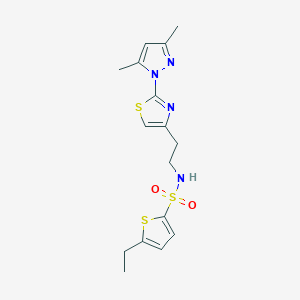
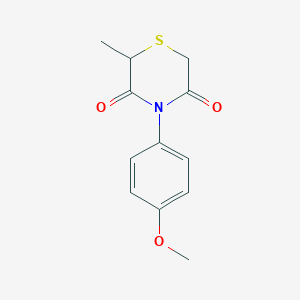

![1-(3,5-dimethylphenyl)-4-[(4-methoxyphenyl)methylidene]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2564564.png)
